ethyl 3-cyano-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused ring system. The dihydrothieno[2,3-c]pyridine moiety is a bicyclic ring system that includes a five-membered thiophene ring fused with a six-membered pyridine ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to its functional groups. For example, the cyano group could undergo transformations such as reduction to an amine or addition reactions. The amide group could participate in hydrolysis or condensation reactions .Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound can be used in the formation of biologically active compounds through the process of cyanoacetylation . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Preparation of Coumarin-3-carboxylate Ester
The condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This compound can be used in the preparation of coumarin-3-carboxylate ester .
Synthesis of 3-Cyano-2-pyridones Derivatives
This compound can be used in the synthesis of 3-cyano-2-pyridones derivatives . These derivatives have been found to be effective for treatment of cancer, promising class of HIV-1, sedative, anti-microbial, as well as modulators of the fibrillation of amyloid proteins .
Synthesis of Bis-(3-cyano-2-pyridones) Derivatives
This compound can be used in the synthesis of novel bis-(3-cyano-2-pyridones) derivatives . The synthesis is performed in three steps from easily accessible starting materials in good yields .
Synthesis of 2-Pyridones Derivatives
This compound can be used in the synthesis of 2-pyridones derivatives . The cyclization reaction in forming of 3,4,6-trisubstituted 2-pyridones was realized between 1,3-dicarbonyl compounds and cyano acetamides .
Synthesis of 3-Cyano-4-hydroxy-2-pyridone Derivatives
DABCO-induced demethylation can lead to 3-cyano-4-hydroxy-2-pyridones in DMF at 90°C with high yield . This compound can be used in the synthesis of 3-cyano-4-hydroxy-2-pyridone derivatives .
Future Directions
The future directions for this compound could be numerous depending on its application. If it’s a pharmaceutical compound, future work could involve optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials. If it’s used in materials science, future work could involve studying its physical properties and potential applications .
properties
IUPAC Name |
ethyl 3-cyano-2-(2,2-dimethylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-5-22-15(21)19-7-6-10-11(8-17)13(23-12(10)9-19)18-14(20)16(2,3)4/h5-7,9H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNWYHLZIPPGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-cyano-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate |
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